molecular formula C16H19BrN4O2S B12151185 2-bromo-4-{(Z)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol

2-bromo-4-{(Z)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol

Cat. No.: B12151185
M. Wt: 411.3 g/mol
InChI Key: UTOLQRVJNWFUSN-NVMNQCDNSA-N
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Description

(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a cyclohexyl group, a sulfanylidene group, and a triazole ring, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the bromine atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the cyclohexyl group: This step may involve nucleophilic substitution or addition reactions.

    Formation of the sulfanylidene group: This can be done through thiolation reactions using sulfur-containing reagents.

    Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, potentially yielding debrominated or reduced triazole derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, debrominated derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound and its derivatives could be explored for their pharmacological properties

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and sulfanylidene group may also play roles in modulating the compound’s reactivity and binding affinity. Detailed studies on its binding interactions and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one apart is its combination of a bromine atom, a triazole ring, and a sulfanylidene group, which together confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19BrN4O2S

Molecular Weight

411.3 g/mol

IUPAC Name

4-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H19BrN4O2S/c1-23-13-8-10(7-12(17)14(13)22)9-18-21-15(19-20-16(21)24)11-5-3-2-4-6-11/h7-9,11,22H,2-6H2,1H3,(H,20,24)/b18-9-

InChI Key

UTOLQRVJNWFUSN-NVMNQCDNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\N2C(=NNC2=S)C3CCCCC3)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3)Br)O

Origin of Product

United States

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